molecular formula C24H26N2O5 B561910 (R)-4-Hydroxycarvedilol CAS No. 1217770-29-0

(R)-4-Hydroxycarvedilol

Cat. No. B561910
M. Wt: 422.481
InChI Key: ZCJHEORDHXCJNB-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical name, its molecular formula, and its structural formula. The compound’s classification and its uses or applications might also be mentioned.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as acidity or basicity, redox potential, and reactivity towards other substances.


Scientific Research Applications

4-Hydroxycarvedilol in Bioactive Marker Research

4-Hydroxycarvedilol, a compound related to 4-hydroxynonenal (HNE), is significant in understanding oxidative stress and its biological implications. Research indicates that HNE, closely associated with 4-hydroxycarvedilol, has evolved from being recognized as a mere toxic byproduct to a bioactive marker of lipid peroxidation and oxidative stress. It's also associated with various diseases like Alzheimer's and is considered a growth-modulating factor and a signaling molecule. This evolution highlights the importance of such compounds in clinical settings, both as markers for disease and potentially in therapeutic roles (Žarković, 2003).

Role in Understanding Reactive Carbonyl Species (RCS)

4-Hydroxycarvedilol may be instrumental in the study of Reactive Carbonyl Species (RCS), a group of highly reactive compounds contributing to chronic diseases like atherosclerosis, diabetes, and neurodegenerative diseases. Understanding the properties, metabolism, and relation of RCS with diseases, as well as identifying and treating these conditions, is crucial. Research suggests that compounds like 4-hydroxycarvedilol could be part of these studies, contributing significantly to the development of therapeutic approaches to combat RCS-associated chronic diseases (Fuloria et al., 2020).

In Pharmacokinetic Studies

The stereoselective pharmacokinetics of chiral drugs, including those similar to 4-hydroxycarvedilol, is an area of significant interest. Understanding how chiral drugs invert in vivo, their metabolic characteristics, and pharmacokinetic properties are vital. Research in this field can provide a foundation for drug development and enhance the safety of drugs in clinical therapy, highlighting the importance of 4-Hydroxycarvedilol in such studies (Chen et al., 2020).

In Hydrophilic Interaction Chromatography (HILIC)

4-Hydroxycarvedilol could play a role in hydrophilic interaction chromatography (HILIC), a valuable separation technique for polar, weakly acidic, or basic samples. HILIC is particularly beneficial for samples that are not well-suited for other chromatographic methods. The unique properties of 4-hydroxycarvedilol could make it an interesting subject for separation and analysis in HILIC studies, contributing to our understanding of polar compounds (Jandera, 2011).

Safety And Hazards

This would involve an examination of the compound’s toxicity, its potential for causing harm to humans or the environment, and any precautions that need to be taken when handling it.


Future Directions

This could include potential applications of the compound that have not yet been fully explored, or areas of research that could lead to new insights into the compound’s properties or uses.


For a specific compound like “®-4-Hydroxycarvedilol”, you would need to look up this information in scientific literature or databases. Please note that not all compounds will have information available in all of these categories. If you have a different compound or a more specific question about “®-4-Hydroxycarvedilol”, feel free to ask!


properties

IUPAC Name

4-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654163
Record name 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Hydroxycarvedilol

CAS RN

1217770-29-0
Record name 4-Hydroxycarvedilol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217770290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCARVEDILOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948F91HOK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.